molecular formula C21H19ClN4O2S2 B11645170 (4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(2-methoxyethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(2-methoxyethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11645170
M. Wt: 459.0 g/mol
InChI Key: CSBOZZRKDSXFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-{[(2-METHOXYETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a chlorophenyl group, and a pyrazolone core, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-{[(2-METHOXYETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactionsThe final step involves the formation of the pyrazolone core under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps to achieve high purity levels required for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-{[(2-METHOXYETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-{[(2-METHOXYETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-{[(2-METHOXYETHYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C21H19ClN4O2S2

Molecular Weight

459.0 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-(2-methoxyethyliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C21H19ClN4O2S2/c1-28-11-10-23-12-16-18(13-29-15-8-6-14(22)7-9-15)25-26(20(16)27)21-24-17-4-2-3-5-19(17)30-21/h2-9,12,25H,10-11,13H2,1H3

InChI Key

CSBOZZRKDSXFHE-UHFFFAOYSA-N

Canonical SMILES

COCCN=CC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

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